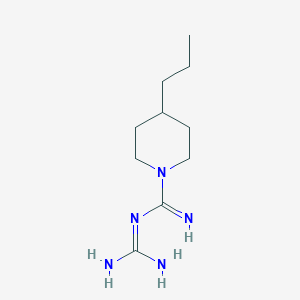

N-(4-Propylpiperidine-1-carboximidoyl)guanidine

Description

BenchChem offers high-quality N-(4-Propylpiperidine-1-carboximidoyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Propylpiperidine-1-carboximidoyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H21N5 |

|---|---|

Molecular Weight |

211.31 g/mol |

IUPAC Name |

N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide |

InChI |

InChI=1S/C10H21N5/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12/h8H,2-7H2,1H3,(H5,11,12,13,14) |

InChI Key |

QOFDGOAIFRHJEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCN(CC1)C(=N)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3): Physicochemical Profiling and Mechanistic Applications of a Novel Biguanide Scaffold

Executive Summary

N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3) represents a highly specialized, versatile building block bridging the chemical space between traditional biguanide antidiabetics and amphiphilic antimicrobial agents. By covalently linking a lipophilic 4-propylpiperidine moiety to a superbasic biguanide core, this compound overcomes the pharmacokinetic limitations of highly hydrophilic biguanides (such as metformin), which strictly rely on Organic Cation Transporters (OCTs) for cellular entry. This guide provides drug development professionals with an in-depth analysis of its physicochemical properties, mechanistic rationale, and standardized experimental workflows for evaluating its efficacy in metabolic and antimicrobial screening.

Physicochemical Profiling & Structural Rationale

The pharmacological potential of CAS 1555308-92-3 is dictated by the dichotomy of its structure: a highly polar, resonance-stabilized cationic headgroup paired with a lipophilic tail.

-

Superbasicity of the Biguanide Core: Biguanides are characterized by extensive electron delocalization across multiple nitrogen atoms. Upon protonation at physiological pH, the resulting monocation is highly stabilized by an intramolecular hydrogen bond, yielding a pKa of approximately 11.5 1. This ensures the molecule remains positively charged, facilitating electrostatic interactions with negatively charged phospholipid bilayers or kinase binding pockets 2.

-

Lipophilicity (LogP) Enhancement: The addition of the 4-propylpiperidine ring significantly increases the partition coefficient (LogP) compared to unsubstituted biguanides. This structural modification favors the unionized micro-species at lipid-water interfaces, enhancing passive membrane permeability and broadening tissue distribution 3.

Quantitative Physicochemical Data

| Property | Value | Causality / Impact on Drug Design |

| CAS Number | 1555308-92-3 | Unique identifier for the specific 4-propylpiperidine isomer. |

| Molecular Formula | C10H21N5 | High nitrogen-to-carbon ratio dictates strong basicity and H-bonding. |

| Molecular Weight | 211.31 g/mol | Low MW (<500 Da) ensures excellent ligand efficiency for hit-to-lead optimization. |

| Estimated pKa | ~11.5 | Remains protonated at pH 7.4, acting as a highly stable, delocalized cation. |

| Lipophilicity (LogP) | > Metformin | Enhances passive diffusion across cellular and mitochondrial membranes. |

| H-Bond Donors/Acceptors | 4 / 1 | Facilitates robust bidentate hydrogen bonding with target proteins. |

Mechanistic Pharmacology

Metabolic Modulation via AMPK Activation

Biguanides are classic activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The primary mechanism involves the accumulation of the cationic biguanide within the mitochondrial matrix, driven by the mitochondrial membrane potential. Once inside, it mildly inhibits Mitochondrial Complex I of the electron transport chain 4. This inhibition restricts ATP production, elevating the intracellular AMP:ATP ratio. The energy stress is sensed by LKB1, which subsequently phosphorylates AMPK at Thr172, triggering a metabolic shift that enhances glucose uptake and inhibits gluconeogenesis. The lipophilic nature of the 4-propylpiperidine group theoretically enhances this mitochondrial accumulation compared to highly polar analogs.

Fig 1. Mechanistic pathway of biguanide-induced AMPK activation via mitochondrial inhibition.

Antimicrobial Membrane Disruption

The structural topology of CAS 1555308-92-3—a cationic guanidinium headgroup appended to a hydrophobic tail—mimics the pharmacophore of cationic antimicrobial peptides (AMPs). The positively charged biguanide moiety establishes initial electrostatic interactions with the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) on bacterial surfaces 5. Subsequently, the lipophilic 4-propylpiperidine tail inserts into the lipid bilayer, causing membrane destabilization, leakage of intracellular contents, and cell death.

Experimental Methodologies & Validation

To rigorously evaluate the dual-action potential of this compound, the following self-validating protocols are established.

Fig 2. Standardized workflow for evaluating metabolic and antimicrobial efficacy in vitro.

Protocol 1: In Vitro Cellular AMPK Activation Assay

Objective: Quantify the compound's ability to activate AMPK via mitochondrial stress in a hepatocyte model. Causality & Self-Validation: Western blotting for phosphorylated AMPK (Thr172) confirms target engagement. Normalizing the phospho-signal to total AMPK ensures that observed increases are due to kinase activation, not artifactual changes in protein expression or compound-induced cytotoxicity.

Step-by-Step Methodology:

-

Cell Preparation: Seed HepG2 cells at

cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Metabolic Synchronization: Wash cells with PBS and switch to serum-free DMEM for 12 hours to establish a baseline, reducing background kinase activity.

-

Compound Treatment: Prepare a concentration gradient of CAS 1555308-92-3 (1 µM, 10 µM, 50 µM, 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 2 hours. Use 5 mM Metformin as a positive control and 0.1% DMSO as a vehicle negative control.

-

Lysis & Extraction: Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., PhosSTOP) to prevent rapid dephosphorylation of Thr172.

-

Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-AMPKα (Thr172) and total AMPKα.

-

Data Interpretation: Perform densitometric analysis. A valid hit will show a dose-dependent increase in the p-AMPK/total AMPK ratio without a reduction in total AMPK or housekeeping proteins (e.g., β-actin).

Protocol 2: Minimum Inhibitory Concentration (MIC) Profiling

Objective: Determine the bacteriostatic or bactericidal efficacy of the amphiphilic biguanide against ESKAPE pathogens. Causality & Self-Validation: The Resazurin microtiter assay provides a direct metabolic readout of bacterial viability. Plating the contents of clear wells onto non-selective agar validates whether the compound merely halts growth (bacteriostatic) or actively lyses the membranes (bactericidal), confirming the membrane-disruption hypothesis.

Step-by-Step Methodology:

-

Inoculum Standardization: Grow E. coli (Gram-negative) and S. aureus (Gram-positive) in Mueller-Hinton (MH) broth. Adjust the turbidity to a 0.5 McFarland standard (approx.

CFU/mL), then dilute 1:100 in fresh broth. -

Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of CAS 1555308-92-3 ranging from 256 µg/mL down to 0.5 µg/mL in a volume of 50 µL per well.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only).

-

Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

-

Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is defined as the lowest concentration of the compound that prevents the color shift (remains blue).

References

-

BenchChem Technical Support Team. "An In-depth Technical Guide to the Basicity and pKa of Biguanide." BenchChem, 2025. 1

-

L. L. et al. "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry, 2021. 2

-

Tătaru I. et al. "Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model." Medicina (MDPI), 2025. 3

-

LaMoia T.E., Shulman G.I. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." Diabetologia / Cell Metabolism (PMC), 2021. 4

-

Authors. "Probing Guanidino Pendant or Bridged Groups in Cyclic Antimicrobial Peptides Derived from Temporin L: A Strategy to Improve Efficacy against Gram-Negative Bacteria." ACS Publications, 2025. 5

Sources

Structure-activity relationship of 4-propylpiperidine guanidine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Propylpiperidine Guanidine Derivatives

Abstract

The 4-propylpiperidine guanidine scaffold represents a compelling, albeit underexplored, chemotype in modern medicinal chemistry. It combines the rigid, saturated heterocycle of piperidine—a privileged structure in numerous CNS-active agents—with the highly basic and versatile guanidinium group, a key pharmacophore for interacting with ion channels and receptors. This technical guide synthesizes available structure-activity relationship (SAR) data from related compound classes to build a predictive framework for the rational design of novel 4-propylpiperidine guanidine derivatives. We will delve into the mechanistic basis for experimental design, provide detailed protocols for synthesis and biological evaluation, and propose a mechanism of action grounded in authoritative research.

Introduction: Rationale and Therapeutic Potential

The guanidinium group, the protonated form of guanidine (pKa ≈ 13.6), is a powerful chemical motif for establishing high-affinity interactions with biological targets.[1] Its positive charge is delocalized across multiple nitrogen atoms, enabling it to act as a potent hydrogen bond donor and form stable salt bridges with acidic amino acid residues like aspartate and glutamate, which are common features in the pores of ion channels.[1] Concurrently, the piperidine ring serves as a rigid, three-dimensional scaffold that can position substituents with high precision. The 4-propyl substituent, in particular, provides a lipophilic anchor hypothesized to interact with hydrophobic pockets within the target protein.

While direct SAR studies on the 4-propylpiperidine guanidine core are sparse, extensive research on related structures, such as n-alkylguanidines and diarylguanidines, points toward voltage-gated sodium channels (Nav) and NMDA receptors as primary therapeutic targets.[2][3] Blockade of these ion channels is a validated strategy for treating a range of pathologies, including epilepsy, neuropathic pain, and neurodegenerative diseases. This guide will focus primarily on the role of these derivatives as potential sodium channel blockers, drawing on established principles to illuminate their SAR.

The Core Pharmacophore and Synthetic Strategy

The 4-propylpiperidine guanidine scaffold can be deconstructed into three key regions for synthetic modification, each contributing uniquely to the molecule's overall biological profile.

-

The Guanidine Headgroup: The primary point of interaction with the target protein's electronegative regions.

-

The Piperidine Core: A rigid scaffold influencing spatial orientation and pharmacokinetic properties.

-

The 4-Propyl Tail: A hydrophobic moiety for anchoring within non-polar binding pockets.

Structure-Activity Relationship (SAR) Analysis

Based on analogous series, a clear SAR can be hypothesized for the 4-propylpiperidine guanidine scaffold, centering on its interaction with the inner pore of a voltage-gated sodium channel.

The Guanidine Moiety: The Essential Anchor

The guanidinium group is almost certainly essential for activity. In its protonated state, it mimics the hydrated sodium ion that normally passes through the channel. Its primary role is to form a high-energy, charge-assisted hydrogen bond with a key acidic residue (e.g., aspartate or glutamate) within the channel's selectivity filter, effectively occluding the pore. Modifications that significantly reduce the basicity of the guanidine group (e.g., acylation or substitution with strongly electron-withdrawing groups) are predicted to abolish activity.

The 4-Alkyl Tail: Tuning Potency through Hydrophobicity

Studies on n-alkylguanidines as sodium channel blockers have demonstrated a strong correlation between the length of the alkyl chain and blocking potency. [4]This suggests the presence of a hydrophobic pocket near the intracellular mouth of the channel pore.

-

Short Chains (Methyl, Ethyl): These are unlikely to fully occupy the hydrophobic pocket, resulting in weaker binding and lower potency.

-

Optimal Length (Propyl, Butyl): These chains are hypothesized to achieve an ideal balance of lipophilicity and size, maximizing van der Waals interactions within the pocket without introducing steric hindrance. This leads to a significant increase in potency. [2]* Long Chains (Pentyl and greater): While increasing lipophilicity, longer chains may be too bulky for the pocket or may introduce excessive flexibility, leading to an entropic penalty upon binding and thus a decrease in potency. [4]

The Piperidine Scaffold: Modulating Selectivity and PK

The piperidine ring and its nitrogen atom offer opportunities to fine-tune properties.

-

Unsubstituted Piperidine Nitrogen: In the parent scaffold, the piperidine nitrogen is a secondary amine. Guanidinylation places the key functional group directly on this nitrogen.

-

N-Alkylation/Arylation: Introducing substituents on the other guanidine nitrogen (if a more complex guanidinylating agent is used) can drastically alter selectivity. For instance, in diarylguanidines, small alkyl substituents on the guanidine nitrogens were found to reduce affinity for sigma receptors while retaining high affinity for NMDA receptor ion channel sites. [3]This highlights a powerful strategy for engineering selectivity.

Hypothetical SAR Summary Table

The following table summarizes the predicted SAR for 4-alkylpiperidine guanidines against a voltage-gated sodium channel, based on trends observed in related chemical series. [2][4]

| Compound ID | R Group (at C4) | Predicted Nav1.7 IC50 (µM) | Rationale |

|---|---|---|---|

| 1a | Ethyl | ~15 µM | Insufficient hydrophobic interaction. |

| 1b (Core) | n-Propyl | ~2 µM | Optimal fit in hydrophobic pocket. |

| 1c | iso-Propyl | ~5 µM | Branching introduces minor steric clash. |

| 1d | n-Butyl | ~1.5 µM | Slightly improved hydrophobic contact. |

| 1e | n-Pentyl | ~8 µM | Chain is too long; potential steric penalty. |

Disclaimer: The IC50 values presented are hypothetical and intended for illustrative purposes to demonstrate SAR principles derived from analogous compounds.

Experimental Protocols

Scientific integrity requires that all described protocols be robust and self-validating. The following methods provide detailed, step-by-step instructions for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of 4-Propyl-1-piperidinecarboximidamide Hydrochloride

Objective: To synthesize the core compound of the series.

Materials:

-

4-propylpiperidine

-

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

-

Mercury(II) chloride (HgCl2)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), Anhydrous

-

4M HCl in Dioxane

-

Diethyl ether

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Guanidinylation (Boc-protection)

-

To a solution of 4-propylpiperidine (1.0 eq) in anhydrous DMF, add triethylamine (2.5 eq).

-

Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq) to the mixture.

-

Finally, add mercury(II) chloride (1.2 eq) portion-wise while stirring at room temperature. Caution: Mercury salts are highly toxic.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor reaction completion by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Dilute the filtrate with water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the di-Boc-protected guanidine intermediate.

-

-

Step 2: Deprotection (Salt Formation)

-

Dissolve the purified intermediate from Step 1 in a minimal amount of dichloromethane.

-

Add 4M HCl in dioxane (10 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

A precipitate will form. Concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether.

-

Dry the white solid under vacuum to yield the final product, 4-propyl-1-piperidinecarboximidamide hydrochloride.

-

Validation:

-

Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity should be >95% as determined by HPLC analysis.

Protocol 2: Biological Evaluation via Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of test compounds on a specific voltage-gated sodium channel isoform (e.g., Nav1.7) expressed in HEK293 cells.

Materials:

-

HEK293 cells stably expressing human Nav1.7.

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Test compounds dissolved in DMSO to make 10 mM stock solutions, then diluted in extracellular solution.

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

Procedure:

-

Cell Preparation: Plate Nav1.7-HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

-

Seal Formation: Obtain a gigaohm seal (>1 GΩ) on a single cell.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 5 minutes.

-

Voltage Protocol:

-

Hold the cell at a potential of -100 mV.

-

Elicit sodium currents by applying a 20 ms depolarizing pulse to 0 mV every 10 seconds.

-

-

Compound Application:

-

Establish a stable baseline current for at least 2 minutes.

-

Perfuse the cell with the first concentration of the test compound (e.g., 0.1 µM) until the inhibitory effect reaches a steady state.

-

Perform a washout with the extracellular solution to check for reversibility.

-

Repeat the application with increasing concentrations of the compound (e.g., 0.3, 1, 3, 10, 30 µM) to generate a full concentration-response curve.

-

-

Data Analysis:

-

Measure the peak inward current amplitude for each pulse.

-

Normalize the inhibited current to the baseline current to calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Validation System:

-

Include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent has no effect.

-

Use a known Nav1.7 blocker (e.g., Tetrodotoxin) as a positive control to validate assay performance.

-

Only accept data from cells with a seal resistance >1 GΩ and low leak current.

Proposed Mechanism of Action

The 4-propylpiperidine guanidine derivatives are proposed to act as open-channel blockers of voltage-gated sodium channels. The mechanism involves the entry of the protonated guanidinium headgroup into the intracellular vestibule of the channel after it opens in response to membrane depolarization.

This binding occludes the pore, preventing the flow of sodium ions and thereby blocking the propagation of action potentials. The propyl tail anchors the molecule in a nearby hydrophobic region, increasing the residence time of the drug in the pore and enhancing the potency of the block. This mechanism is consistent with the observed activity of many local anesthetics and anticonvulsant drugs that target sodium channels.

Conclusion and Future Directions

The 4-propylpiperidine guanidine scaffold holds significant promise as a template for the development of novel ion channel modulators. By synthesizing insights from related chemical series, this guide has established a clear, testable structure-activity relationship framework. The core hypotheses are: (1) the guanidinium group is essential for pore interaction, and (2) the 4-propyl group provides optimal hydrophobic anchoring to enhance potency. Future work should focus on the systematic synthesis and evaluation of analogs to confirm these predictions. Key areas for exploration include varying the length and branching of the 4-alkyl substituent, as well as exploring substitutions on the guanidine nitrogen to modulate selectivity against different ion channel subtypes and off-target proteins. Such studies will be critical in advancing this chemical series from a promising scaffold to a potential clinical candidate.

References

-

Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-7. ([Link])

-

Kirsch, G. E., Yeh, J. Z., Farley, J. M., & Narahashi, T. (1980). Interaction of n-alkylguanidines with the sodium channels of squid axon membrane. The Journal of general physiology, 76(3), 315–335. ([Link])

-

Berlin, M., et al. (2011). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. ([Link])

-

Guan, L., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Molecules, 22(10), 1733. ([Link])

-

Reddy, P. A., et al. (2004). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Bioorganic & medicinal chemistry letters, 14(15), 4093–4097. ([Link])

-

Reddy, N. L., et al. (1996). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of medicinal chemistry, 39(7), 1492–1499. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of n-alkylguanidines with the sodium channels of squid axon membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Guanidine-Based Piperidine Analogs in Medicinal Chemistry

Executive Summary

The fusion of the piperidine scaffold with guanidine moieties represents a privileged structural motif in drug discovery, particularly for targets requiring strong electrostatic interactions with anionic residues (Asp, Glu) or phosphate groups. While the piperidine ring provides a versatile, conformationally restricted vector for substituent display, the guanidine group serves as a potent arginine mimetic. However, the "guanidine tax"—characterized by high basicity (

This technical guide details the structural rationale, advanced synthetic protocols (specifically the "Goodman Reagent" methodology), and physicochemical optimization strategies required to transform these high-affinity ligands into bioavailable therapeutics.

Part 1: Structural Rationale & Pharmacophore Design

The Arginine Mimicry Hypothesis

The guanidinium cation is planar and Y-shaped, capable of forming bidentate hydrogen bonds with carboxylates and phosphates. When attached to a piperidine scaffold, the nitrogen heterocycle restricts the conformational entropy of the ligand, reducing the energetic penalty upon binding.

Key Interactions:

-

Bidirectional H-Bonding: The guanidine headgroup donates two protons to receptor anionic sites (e.g., Asp123 in MC4R).

-

Cation-

Interactions: The delocalized positive charge allows stacking with aromatic residues (Phe, Trp, Tyr) in the binding pocket.

The "Guanidine Tax" and Physicochemical Challenges

The primary failure mode for guanidine-based drugs is poor oral bioavailability (

-

Basicity: At physiological pH (7.4), the guanidine is fully protonated (

), preventing passive diffusion across the lipid bilayer. -

Solvation: The high polarity requires significant desolvation energy to enter the membrane.

Optimization Strategy:

To improve "drug-likeness," the basicity must be attenuated to a

Interaction Logic Diagram

The following diagram illustrates the critical decision pathways for optimizing guanidine-piperidine scaffolds.

Caption: Decision matrix for overcoming the physicochemical limitations of guanidine moieties in piperidine-based drug design.

Part 2: Synthetic Methodologies

The introduction of the guanidine moiety onto a secondary amine (piperidine) is best achieved using electrophilic guanylation reagents . While S-methylisothioureas are classical reagents, they often require harsh conditions and release toxic methyl mercaptan.

The Goodman Reagent (

Comparison of Guanylation Reagents

| Reagent | Reactivity | Byproducts | Scope | Utility Score |

| S-Methylisothiourea | Low | MeSH (Toxic/Odorous) | Primary amines | Low |

| Pyrazole-1-carboxamidine | Moderate | Pyrazole | Medium | |

| Goodman's Reagent | High | Triflamide (Water soluble) | Sterically hindered | High |

| Cyanamide ( | Low | None | Requires high heat | Low |

Synthetic Workflow Diagram

Caption: Standard workflow for the synthesis of N-guanylated piperidines using the Goodman Reagent.

Part 3: Experimental Protocols

Protocol A: Synthesis of -Di-Boc-Guanidinyl Piperidine

Objective: To convert a secondary piperidine amine into a protected guanidine using Goodman's Reagent. Self-Validation: The disappearance of the triflyl moiety and the appearance of Boc peaks in NMR confirm the reaction.

Materials:

-

Substituted Piperidine (1.0 equiv)

-

-Di-Boc-

-

Triethylamine (TEA) (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with

. Add the piperidine substrate (1.0 mmol) and dissolve in anhydrous DCM (5 mL, 0.2 M). -

Base Addition: Add TEA (2.0 mmol, 279

L) via syringe. Stir for 5 minutes at room temperature. -

Reagent Addition: Add

-Di-Boc- -

Reaction: Stir the mixture at room temperature.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The spot for the triflyl reagent (

) should disappear, and a new polar spot (product) should appear. Reaction time is typically 4–12 hours.

-

-

Workup: Dilute with DCM (20 mL). Wash with aqueous

(2M, 10 mL) to remove excess TEA and triflamide byproduct. Wash with saturated -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (-

Yield Expectations: 85–95%.

-

Protocol B: Global Deprotection to Free Guanidine

Objective: Removal of Boc protecting groups to reveal the active pharmacophore.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Di-Boc intermediate (0.5 mmol) in DCM (2 mL).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Checkpoint: LCMS should show the mass of the free guanidine

.

-

-

Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (

mL) to remove residual TFA. -

Salt Exchange (Optional): If the TFA salt is toxic for bioassays, dissolve in MeOH and pass through a weak anion exchange resin (chloride form) to generate the HCl salt.

Part 4: Case Study & Applications

Melanocortin-4 Receptor (MC4R) Agonists

MC4R agonists are critical for treating obesity. The piperidine-guanidine scaffold mimics the Arg-Trp-Phe pharmacophore of

-

Design: A 4-substituted piperidine acts as the core. The nitrogen is guanylated to mimic Arginine.

-

Optimization: To improve blood-brain barrier (BBB) penetration, acyl guanidines are often used. Acylation lowers the

to ~8.0, allowing a fraction of the molecule to exist in the neutral form needed for transport.

NHE-1 Inhibitors (Cariporide Analogs)

Inhibitors of the

-

Structure: Benzoylguanidines are classic, but piperidine-fused analogs offer better solubility.

-

SAR Insight: Ortho-substitution on the phenyl ring attached to the piperidine is crucial for locking the conformation active against NHE-1.

References

-

Baker, T. J., et al. (2002).[2] "Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine." Organic Syntheses, 78, 91.

-

Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[3] The Journal of Organic Chemistry, 63(12), 3804-3805.

-

Massa, M. A., et al. (2006). "Synthesis and Structure-Activity Relationships of Piperidine-Based Melanocortin-4 Receptor Agonists." Bioorganic & Medicinal Chemistry Letters.

-

Lovering, F., et al. (2016). "A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides."[4] ACS Medicinal Chemistry Letters.

-

Berlinck, R. G. S., et al. (2015). "The Chemistry and Biology of Guanidine Natural Products." Natural Product Reports.

Sources

An In-depth Technical Guide to the Lipophilicity Profile of N-Propyl Substituted Piperidine Guanidines

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This technical guide provides a comprehensive examination of the lipophilicity profile of N-propyl substituted piperidine guanidines, a chemical scaffold of significant interest in medicinal chemistry due to the versatile biological activities of its derivatives.[4][5] We delve into the structural nuances that dictate the lipophilic character of these molecules, with a particular focus on the interplay between the highly basic guanidinium group, the piperidine core, and the N-propyl substituent. This guide offers field-proven methodologies for the empirical determination of lipophilicity, explains the causal relationships behind experimental choices, and contextualizes the data within the broader framework of drug development. Detailed, self-validating protocols for both chromatographic and shake-flask methods are provided, alongside a discussion on the predictive power of in silico models. Furthermore, we explore the direct consequences of the lipophilicity profile on membrane permeability, a key determinant of bioavailability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the lipophilicity of this important class of compounds to optimize their therapeutic potential.

The Central Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry.[1][] It is a delicate balancing act; a drug must possess sufficient lipophilicity to partition into and traverse cellular membranes to reach its target, yet maintain enough aqueous solubility for formulation and distribution in the bloodstream.[][7] This property is typically quantified as the logarithm of the partition coefficient (log P) between n-octanol and water, or the distribution coefficient (log D) at a specific pH.[1] For ionizable molecules like piperidine guanidines, log D is the more physiologically relevant metric as it accounts for the equilibrium between the neutral and charged species.

1.1 The Piperidine Guanidine Scaffold: A Privileged Structure

The piperidine ring is a ubiquitous fragment in pharmaceuticals, valued for its conformational flexibility and ability to present substituents in defined three-dimensional space.[4][5] The guanidine group is a powerful hydrogen bond donor and, due to resonance stabilization of its protonated form (the guanidinium ion), is one of the strongest organic bases (pKa ≈ 13.5).[8][9] This high basicity ensures that it is predominantly protonated at physiological pH. The guanidinium group's capacity for strong electrostatic and hydrogen-bonding interactions makes it a key pharmacophore for engaging with biological targets like enzymes and receptors.[8][10]

1.2 The N-Propyl Substituent: Modulating Physicochemical Properties

The introduction of an N-propyl group to the piperidine nitrogen serves as a critical handle for modulating the molecule's physicochemical properties. Alkylation, in general, increases lipophilicity. The three-carbon propyl chain contributes significantly to the overall nonpolar surface area of the molecule, directly influencing its partitioning behavior and, consequently, its ADME profile.[11]

Methodologies for Determining Lipophilicity

The accurate experimental determination of lipophilicity is paramount. While several methods exist, the choice is often dictated by the compound's properties, required throughput, and the specific research question being addressed.

2.1 The "Gold Standard": Shake-Flask 1-Octanol/Water Partitioning (log P/D)

The shake-flask method is the most direct and widely recognized technique for measuring log P.[12][13][14] However, for highly basic compounds like piperidine guanidines, its application requires careful pH control to measure the more relevant log D.

-

Causality Behind Experimental Choices: This method directly measures the partitioning equilibrium, providing a result that is easy to interpret.[14] The use of a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) is non-negotiable for ionizable compounds to ensure the measurement reflects a physiologically relevant state.[15] The choice of analytical technique to quantify the compound in each phase (e.g., HPLC-UV/MS) is critical, especially when concentrations in one phase are very low.[15]

dot

Sources

- 1. What is Lipophilicity? [pion-inc.com]

- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 7. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ineosopen.org [ineosopen.org]

- 10. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 11. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. agilent.com [agilent.com]

The Guanidinium Group: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The guanidinium group, a seemingly simple nitrogen-rich functional group, stands as a cornerstone in medicinal chemistry, recognized for its profound impact on molecular recognition and biological activity. Its unique electronic and structural properties, particularly its persistent protonated state at physiological pH, enable a versatile array of interactions with biological targets, including hydrogen bonding, salt bridges, and cation-π interactions. This has led to the classification of guanidine-containing structures as "privileged scaffolds"—frameworks that can be adapted to bind to multiple, diverse biological targets with high affinity.[1][2] This guide provides a comprehensive exploration of novel guanidine scaffolds for drug discovery libraries, delving into the strategic design, synthesis, and evaluation of these potent molecules. We will examine the causality behind synthetic choices, present detailed experimental protocols, and discuss the integration of computational methods and high-throughput screening to accelerate the discovery of next-generation therapeutics.

The Guanidinium Group: A Convergence of Potency and Versatility

The guanidinium moiety, the protonated form of guanidine, is characterized by a planar, resonance-stabilized structure where the positive charge is delocalized across three nitrogen atoms.[3] This inherent stability and its pKa of approximately 13.6 ensure it remains protonated under physiological conditions, making it an exceptional mimic of the arginine side chain.[4] Its ability to act as a multi-directional hydrogen bond donor and engage in strong electrostatic interactions is central to its role in molecular recognition.[5]

Guanidine-containing compounds have a rich history in medicine, with well-known drugs spanning a wide range of therapeutic areas, including the antidiabetic metformin, the antiviral zanamivir, and the antihypertensive agent guanabenz.[5][6] The prevalence of this group in over 145 molecules in the DrugBank database underscores its significance in pharmaceuticals.[7][8] The guanidine core is a key feature in numerous natural products, many of which exhibit potent biological activities, further inspiring its use in drug design.[9]

The concept of "privileged structures" is central to understanding the value of guanidine scaffolds.[1][10] These are molecular frameworks capable of binding to multiple biological targets with high affinity, thereby serving as versatile templates for drug discovery.[2] The guanidine moiety is a quintessential example, found in ligands for a diverse array of targets including G-protein coupled receptors (GPCRs), kinases, proteases, and nucleic acids.[5][11][12][13]

Strategic Synthesis of Novel Guanidine Scaffolds

The synthesis of guanidine-containing compounds presents unique challenges due to the high basicity and polarity of the guanidine group, which can complicate purification and subsequent chemical modifications.[14] Modern synthetic strategies address these challenges through the use of protecting groups and the development of efficient guanylation reactions.

Key Guanylation Strategies

The introduction of a guanidine group, or "guanylation," is the cornerstone of synthesizing these scaffolds. Several methods have been developed, each with its own advantages and substrate scope.

-

From Thioureas: A common and versatile method involves the activation of a thiourea precursor, followed by reaction with an amine. Classical activators like mercury(II) chloride are effective but pose environmental hazards.[15] Modern approaches utilize safer reagents like cyanuric chloride or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to facilitate the conversion.[5]

-

From Carbodimides: The addition of amines to carbodiimides is an atom-economical approach to N,N',N''-trisubstituted guanidines. This reaction can be catalyzed by Lewis acids such as ytterbium triflate, which enhances the electrophilicity of the carbodiimide.[5][16]

-

Multi-Component Reactions (MCRs): MCRs offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single pot. The Biginelli reaction, for example, allows for the synthesis of guanidine-containing dihydropyrimidines through the condensation of an aldehyde, a β-ketoester, and guanidine.[2][6][17] This approach is highly valuable for generating diverse libraries of heterocyclic scaffolds.

Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of large, diverse compound libraries. It simplifies purification by allowing for the use of excess reagents, which can be washed away from the resin-bound product. This is particularly advantageous for the synthesis of polar guanidine compounds.

A typical solid-phase synthesis workflow for a guanidine library involves:

-

Attachment of a suitable building block to a solid support via an acid-labile linker.[13]

-

A series of chemical transformations to build the desired scaffold, including guanylation of a resin-bound amine.

-

Cleavage of the final product from the resin, typically with a strong acid like trifluoroacetic acid (TFA).

Detailed Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Scaffolds

This protocol describes a microwave-assisted Biginelli reaction for the synthesis of a 2-amino-dihydropyrimidine library, a scaffold of significant interest in medicinal chemistry.[18]

Objective: To synthesize a library of 2-amino-4-aryl-3,4-dihydropyrimidine-5-carboxylates.

Materials:

-

Guanidine hydrochloride

-

Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethyl acetoacetate

-

Ethanol

-

Microwave reactor vials

-

Sodium bicarbonate

Procedure:

-

To a 10 mL microwave vial, add guanidine hydrochloride (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

-

Add ethanol (3 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction vial to room temperature.

-

Add cold water (10 mL) to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-dihydropyrimidine.

Self-Validation:

-

Expected Outcome: Formation of a crystalline solid.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic signals in the ¹H NMR spectrum include a singlet for the NH proton, a doublet for the C4 proton, and signals corresponding to the aromatic and ester groups.

-

Purity Assessment: Assess the purity of the final compound by HPLC. Purity should be >95% for use in biological screening.

Application in Drug Discovery: Targeting Diverse Disease Areas

The structural versatility of guanidine scaffolds allows for their application in a wide range of therapeutic areas. The following table summarizes some key applications and the corresponding biological targets.

| Therapeutic Area | Biological Target(s) | Example Guanidine Scaffold Type | Rationale for Guanidine Moiety | References |

| Oncology | Kinases (e.g., SphK1/2), DNA | Oxadiazole-guanidines, Cyclopropyl-linked guanidines | Mimics protonated histidine/arginine in ATP binding site; interacts with phosphate backbone of DNA. | [4][11][12] |

| Infectious Diseases | Bacterial cell division proteins (e.g., FtsZ), viral neuraminidase | Benzyl guanidines, Guanidine-containing natural products | Disrupts membrane potential; interacts with negatively charged residues in enzyme active sites. | [9][19][20] |

| Metabolic Diseases | AMP-activated protein kinase (AMPK) | Biguanides (e.g., Metformin) | Enhances insulin sensitivity through complex mechanisms involving mitochondrial function. | [5] |

| Neurological Disorders | G-protein coupled receptors (GPCRs), ion channels | Cyclic guanidines, Argininamide derivatives | Interacts with key aspartate or glutamate residues in receptor binding pockets. | [7][21] |

Integrated Drug Discovery Workflow: From Design to Hits

A successful drug discovery campaign utilizing novel guanidine scaffolds integrates computational design, efficient synthesis, and high-throughput screening in a cyclical workflow.

Computational Chemistry in Scaffold Design

In silico methods play a crucial role in the rational design of guanidine-based libraries and in prioritizing compounds for synthesis.

-

Molecular Docking: This technique predicts the preferred binding mode of a ligand to a target protein, providing insights into key interactions.[3][10][22][23] For guanidine-containing ligands, docking studies can help visualize how the guanidinium group interacts with acidic residues like aspartate and glutamate in the active site.[3]

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In the early design phase, computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.[8][24][25] This is particularly important for basic compounds like guanidines, which can have poor membrane permeability.[10]

High-Throughput Screening (HTS) of Guanidine Libraries

HTS enables the rapid screening of large compound libraries against a specific biological target.[7][21] For GPCRs, a common target for guanidine ligands, several HTS-compatible assays are available:

-

Second Messenger Assays: These assays measure changes in the intracellular concentration of second messengers like cAMP or Ca²⁺ upon receptor activation.[21][26]

-

β-Arrestin Recruitment Assays: Ligand binding to many GPCRs leads to the recruitment of β-arrestin, which can be detected using reporter gene or protein complementation assays.[7]

HTS Protocol: A Self-Validating Cascade for GPCR Antagonists

Objective: To identify novel guanidine-based antagonists for a specific GPCR.

-

Primary Screen:

-

Assay: A cell-based functional assay (e.g., cAMP measurement) in antagonist mode.

-

Procedure: Screen the guanidine library at a single high concentration (e.g., 10 µM) in the presence of an EC₈₀ concentration of a known agonist.

-

Hit Criteria: Compounds that inhibit the agonist response by >50%.

-

-

Dose-Response Confirmation:

-

Assay: Same as the primary screen.

-

Procedure: Test primary hits in an 8-point dose-response curve to determine their IC₅₀ values.

-

Validation: Confirms the potency of the hits.

-

-

Orthogonal Assay:

-

Assay: A different assay that measures a distinct signaling event (e.g., β-arrestin recruitment).

-

Procedure: Test confirmed hits in the orthogonal assay to rule out assay-specific artifacts.

-

Validation: Ensures that the observed activity is due to modulation of the target receptor.

-

-

Selectivity Screening:

-

Assay: Screen active compounds against a panel of related GPCRs.

-

Procedure: Determine the activity of the compounds against closely related receptors to assess their selectivity.

-

Validation: Identifies compounds with a desirable selectivity profile, reducing the potential for off-target effects.

-

Future Perspectives

The development of novel guanidine scaffolds will continue to be a vibrant area of drug discovery. Future efforts will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, greener, and more versatile catalytic methods for guanylation will enable the synthesis of increasingly complex and diverse scaffolds.[5][27]

-

Exploring New Chemical Space: The incorporation of guanidine moieties into novel, three-dimensional scaffolds will provide access to previously unexplored areas of chemical space.[28]

-

Targeting Challenging Disease Areas: The unique properties of the guanidinium group make it well-suited for tackling difficult targets, such as protein-protein interactions and allosteric sites on enzymes and receptors.

Conclusion

Guanidine-based scaffolds represent a powerful and versatile platform for the discovery of new medicines. Their status as privileged structures is well-earned, with a proven track record across a multitude of therapeutic areas. By integrating rational design, innovative synthetic chemistry, and high-throughput screening, researchers can continue to unlock the full potential of these remarkable molecules to address unmet medical needs. This guide provides a foundational framework for scientists and drug development professionals to navigate the exciting and rewarding field of guanidine-based drug discovery.

References

- Müller, G. (2004). Privileged structures: applications in drug discovery. PubMed.

- Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.

- OpenOChem Learn. Privileged Structures.

- de Oliveira, R. B., et al. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI.

- Kennedy, C. R., et al. (2015). Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. PubMed.

- Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PubMed.

- Zhang, Y., et al. (2015). Like-Charge Guanidinium Pairing between Ligand and Receptor: An Unusual Interaction for Drug Discovery and Design? PubMed.

- Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.

- Shang, W., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.

- Hong, S., & Lee, J. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications.

- Batey, R. A., et al. (2008). Multi-component coupling reactions: synthesis of a guanidine containing analog of the hexahydropyrrolo[3,2-c]quinoline alkaloid martinelline. Royal Society of Chemistry.

- Gutzeit, V. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed.

- Kratzer, B., et al. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed.

- Islam, M. R., et al. (2022). In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties. PubMed.

- Saeed, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed.

- Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals.

- Zaragoza, F., & Stephensen, H. (2025). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ResearchGate.

- Lemaire, M., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Royal Society of Chemistry.

- Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research.

- Yadav, D. K., et al. (2022). Exploring the interaction of guanidine ligands Amiloride, Rimeporide and Cariporide with DNA for understanding their role as inhibitors of Na+/H+ exchangers (NHEs): A spectroscopic and molecular docking investigation. PubMed.

- Kaczor, A. A., et al. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI.

- Kennedy, C. R., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. PubMed.

- Ganesan, A. (2004). Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design. ACS Publications.

- Al-Tel, T. H., et al. (2025). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Royal Society of Chemistry.

- Kumar, S., et al. (2009). A fast route for the synthesis of cyclic guanidine derivatives. ResearchGate.

- Andhiarto, Y., et al. (2022). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. Pharmacognosy Journal.

- Khabazzadeh, H., et al. (2008). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. ResearchGate.

- Agilent. (2021). High-Throughput GPCR Assay Development. Agilent.

- Al-Ostoot, F. H., et al. (2025).

- Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

- Zhang, Y., et al. (2015). Like-Charge Guanidinium Pairing between Ligand and Receptor: An Unusual Interaction for Drug Discovery and Design? ACS Publications.

- Kim, S., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ResearchGate.

- Eurofins Discovery. GPCR Screening and Profiling.

- Radi, M., et al. (2011). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS.

- Prieto-Martínez, F. D., et al. (2019). Bioisosterism in Drug Design and Discovery. IntechOpen.

- Alonso-Moreno, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI.

- Romo, D. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI.

- Wang, Y., et al. (2020). Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation. Frontiers.

- Kim, S., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed.

- Dantas, A. M., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.

- Kennedy, C. R., et al. (2015). Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS Publications.

- Lajoie, G. A., et al. (2002). Solid-Phase Synthesis of Trisubsituted Guanidines. ACS Publications.

- Tavares da Silva, E., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed.

- Kumar, D. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. LinkedIn.

- Kidwai, M., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc.

- Saeed, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Royal Society of Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the interaction of guanidine ligands Amiloride, Rimeporide and Cariporide with DNA for understanding their role as inhibitors of Na+/H+ exchangers (NHEs): A spectroscopic and molecular docking investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanidine synthesis by guanylation [organic-chemistry.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking and In Silico ADMET Study Reveals Acylguanidine 7a as a Potential Inhibitor of β-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arts.units.it [arts.units.it]

- 19. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 22. Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. phcogj.com [phcogj.com]

- 26. agilent.com [agilent.com]

- 27. mdpi.com [mdpi.com]

- 28. Frontiers | Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation [frontiersin.org]

Engineering 4-Substituted Piperidine Guanidines: Rational Design of High-Fidelity Pharmacophore Building Blocks

Abstract In modern medicinal chemistry, the spatial orientation of key pharmacophores dictates both the affinity and selectivity of a small molecule. The 4-substituted piperidine guanidine scaffold (often represented as substituted piperidine-1-carboximidamides) has emerged as a privileged building block. By coupling the extreme basicity and planar geometry of a guanidine group with the rigid, tunable vector of a piperidine ring, this scaffold provides a highly predictable interaction motif for targeting acidic residues in G-protein coupled receptors (GPCRs), proteases, and metalloenzymes. This technical guide explores the causality behind its structural efficacy and provides a self-validating synthetic methodology for its integration into drug discovery pipelines.

Structural Rationale & Causality in Pharmacophore Geometry

The design of a successful drug candidate relies heavily on minimizing the entropic penalty upon target binding while maximizing enthalpic gains. The 4-substituted piperidine guanidine scaffold achieves this through three distinct structural mechanisms:

-

The Piperidine Core (The Vector): Linear alkyl chains suffer from high conformational entropy, paying a significant thermodynamic penalty upon binding. The piperidine ring restricts this flexibility. By utilizing the 1- and 4-positions, the ring projects substituents in a well-defined 180-degree (trans-diequatorial) trajectory. This rigid spacing acts as a precise molecular ruler.

-

The Guanidine Anchor (The Enthalpic Driver): With a pKa of approximately 13.5, the guanidine moiety is constitutively protonated at physiological pH. Its Y-aromatic resonance distributes the positive charge across three nitrogen atoms, creating a planar, rigid structure. This geometry is ideal for forming highly stable, bidentate salt bridges with carboxylate side chains (Aspartate/Glutamate) within the target protein.

-

The 4-Substituent (The Hydrophobic Effector): Placing a substituent at the 4-position maximizes the distance from the polar anchor. This allows the molecule to span across binding pockets, anchoring in a polar region while simultaneously exploring deep hydrophobic sub-pockets, perfectly mimicking the extended conformation of endogenous ligands like arginine.

Pharmacophore interaction model of 4-substituted piperidine guanidines within a target binding site.

Target Class Applications & Quantitative Efficacy

The versatility of this scaffold is evident in its application across disparate target classes, where empirical data validates the theoretical design.

Histamine H3/H4 Receptors: Modifying the basicity and steric bulk of the guanidine group, while using the piperidine core to project a hydrophobic tail, has yielded potent H3R antagonists. For instance, replacing a flexible piperazine core with a piperidine ring maintains high antagonistic activity while favorably altering the pharmacokinetic profile[1]. The most potent piperidine analogue featuring a 7-phenoxyheptyl moiety attached to the piperidine nitrogen exhibited a remarkable pA2 of 8.35, while its 4-(trifluoromethyl)benzyl analogue showed a pA2 of 7.90[1].

Arginase 1 (ARG1) Inhibitors: In cancer immunotherapy, ARG1 depletes L-arginine in the tumor microenvironment, suppressing T-cell proliferation. 4-substituted piperidine guanidines mimic the natural substrate. The replacement of a sulfamide moiety with a guanidine group in this scaffold resulted in a 5-fold more active compound, achieving an IC50 of 67 nM[2]. The guanidine anchors to the binuclear manganese cluster while the piperidine vector directs the 4-substituent down the narrow active site channel.

Table 1: Quantitative Structure-Activity Relationship (QSAR) Data

| Target Class | Scaffold Base | Key Substituent | Binding Affinity / Potency | Source |

| Histamine H3R | Piperidine-1-carboximidamide | 7-phenoxyheptyl | pA2 = 8.35 | [1][1] |

| Histamine H3R | Piperidine-1-carboximidamide | 4-(trifluoromethyl)benzyl | pA2 = 7.90 | [1][1] |

| Arginase 1 | Piperidine-1-carboximidamide | Methylene-linked aryl | IC50 = 67 nM | [2][2] |

Synthetic Methodology & Self-Validating Protocols

The synthesis of 4-substituted piperidine-1-carboximidamides requires the efficient guanylation of the secondary piperidine nitrogen. Traditional methods using cyanamide require harsh, high-temperature conditions that often degrade sensitive 4-substituents.

A highly effective, room-temperature method utilizes 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea in the presence of triethylamine and a 10% excess of mercury(II) chloride[3]. The causality here is strictly thermodynamic: Mercury(II) chloride acts as a thiophilic agent, sequestering the methanethiol byproduct as insoluble mercury(II) sulfide (HgS). This drives the addition-elimination equilibrium forward via Le Chatelier's principle and highly activates the intermediate for nucleophilic attack by the piperidine nitrogen.

Synthetic workflow and self-validation logic for 4-substituted piperidine guanidine building blocks.

Step-by-Step Self-Validating Protocol

-

Preparation: Dissolve 1.0 eq of the target 4-substituted piperidine and 1.0 eq of 1,3-bis(Boc)-2-methylisothiourea in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the activated isothiourea back to a urea derivative.

-

-

Activation: Add 3.0 eq of triethylamine (TEA), followed by 1.1 eq of Mercury(II) chloride (HgCl2). (Note: EDCI can be substituted for HgCl2 to avoid heavy metal toxicity, though reaction kinetics will slow).

-

Causality: TEA neutralizes any hydrochloride salts of the starting piperidine, ensuring the secondary nitrogen is a competent, deprotonated nucleophile.

-

-

Coupling & Visual Validation: Stir the suspension at room temperature for 4-12 hours.

-

Self-Validation: The reaction is visually self-validating. The formation of a dense white/grey precipitate (HgS) confirms the successful elimination of the methanethiolate leaving group and the progression of the coupling.

-

-

Purification: Filter the suspension through a tightly packed pad of Celite to remove the toxic metal sulfide. Concentrate the filtrate under reduced pressure and purify the intermediate via flash column chromatography (Hexanes/EtOAc).

-

Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

-

Self-Validation: TFA selectively cleaves the Boc groups, releasing isobutylene and carbon dioxide gases. Continuous effervescence serves as a visual, real-time indicator of the deprotection progress. Once bubbling ceases, deprotection is complete.

-

-

Isolation: Evaporate the volatiles and triturate the crude residue with cold diethyl ether to precipitate the final 4-substituted piperidine-1-carboximidamide as a highly pure TFA salt, ready for biological screening.

Conclusion

The 4-substituted piperidine guanidine scaffold is not merely a structural motif; it is a programmable vector for rational drug design. By understanding the thermodynamic and electronic causality behind its binding—specifically the entropy reduction provided by the rigid piperidine core and the massive enthalpy gain from the guanidine salt bridge—medicinal chemists can predictably engineer highly potent ligands for complex, highly polar target sites.

References

- Source: NIH PubMed Central (PMC)

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)

- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: ACS Publications URL

Sources

- 1. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Propyl Group in Piperidine-Guanidine Scaffolds: A Technical Guide to Receptor Binding

Abstract

In the landscape of medicinal chemistry, the piperidine and guanidine moieties are foundational scaffolds, frequently employed for their favorable physicochemical and pharmacokinetic properties. The strategic functionalization of these core structures is paramount in tuning ligand affinity and selectivity for specific biological targets. This technical guide provides an in-depth analysis of the often-underestimated role of the N-propyl group in modulating the receptor binding characteristics of piperidine-guanidine and related N-alkyl-piperidine pharmacophores. We will dissect the mechanistic contributions of the propyl group—spanning hydrophobic interactions, steric hindrance, and conformational rigidity—and their collective impact on binding affinity. This guide consolidates structure-activity relationship (SAR) data, presents detailed experimental protocols for assessing receptor binding, and explores the downstream signaling consequences of these molecular interactions, with a particular focus on the sigma-1 (σ1) receptor as a case study.

Introduction: The Scaffolds and the Question

The piperidine ring, a saturated heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to serve as a scaffold that can be readily substituted to orient functional groups in three-dimensional space[1][2]. Its basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions with receptor sites. Complementing this, the guanidine group, with its high basicity (pKa ≈ 13.5) and resonance-stabilized guanidinium cation, is a powerful hydrogen bond donor and engages in potent electrostatic interactions with carboxylate or phosphate groups on receptor surfaces.

The combination of these two groups can yield ligands with high affinity for a variety of receptors. However, the activity of such molecules is not solely dictated by these polar interactions. The non-polar appendages to the core scaffold play a crucial role. This guide focuses specifically on the N-propyl group, a three-carbon alkyl chain. Is it merely a passive linker, or does it actively contribute to the binding event? We will explore how this simple hydrocarbon chain can be a key determinant of a ligand's potency and selectivity.

The Role of the Alkyl Substituent: A Physicochemical Perspective

The addition of an N-alkyl group, such as a propyl moiety, to a piperidine ring fundamentally alters the molecule's properties in several key ways that directly influence receptor binding.

-

Hydrophobicity and van der Waals Forces: The propyl group is a non-polar, hydrophobic substituent. In the aqueous environment of the body, the "hydrophobic effect" drives this group to seek out and associate with non-polar, greasy pockets within a receptor's binding site. This association is stabilized by an array of weak, distance-dependent van der Waals interactions. The cumulative effect of these forces can contribute significantly to the overall free energy of binding, thereby increasing ligand affinity. The three-carbon length of the propyl group offers a balance—substantial enough to engage in meaningful hydrophobic interactions, yet not so large as to incur a significant entropic penalty upon binding.

-

Steric Influence and Conformational Restriction: The size and shape of the propyl group introduce steric bulk. This can serve two purposes: it can act as a "steric shield," preventing the ligand from binding to off-target receptors that have smaller binding pockets, thus enhancing selectivity. Secondly, its presence can restrict the conformational flexibility of the parent molecule, locking it into a more bioactive conformation and reducing the entropic cost of binding.

-

Lipophilic Ligand Efficiency (LLE): While increasing lipophilicity can improve binding, it can also negatively impact pharmacokinetic properties, leading to poor solubility and high metabolic turnover[3]. The propyl group often represents a "sweet spot," enhancing affinity through hydrophobic interactions without excessively increasing the overall lipophilicity of the molecule, thereby maintaining a favorable LLE.

Case Study: N-Alkyl Piperidines and the Sigma-1 (σ1) Receptor

A key study investigating aminoethyl-substituted piperidine derivatives revealed a distinct SAR trend related to the N-substituent.

| Compound Type | N-Substituent (R) | σ1 Receptor Affinity (Ki) | Key Observation |

| Secondary Amine | -H | 165 nM | Base-level affinity |

| Tertiary Amine | -CH3 (Methyl) | 7.9 nM | ~20-fold increase in affinity compared to N-H |

| Tertiary Amine | -C2H5 (Ethyl) | Considerably Lower than Methyl | Reduced affinity compared to the smaller N-methyl group |

Data synthesized from findings reported in scientific literature.

Analysis of Causality:

The dramatic increase in affinity when moving from a proton (N-H) to a methyl group (N-CH3) strongly suggests that the N-substituent is entering a hydrophobic pocket within the σ1 receptor binding site[6]. The interaction of the methyl group with non-polar amino acid residues (such as Leucine, Alanine, or Valine) contributes favorably to the binding energy[6].

However, the decrease in affinity observed with the larger N-ethyl group indicates that there are steric limitations to this hydrophobic pocket. While the ethyl group offers more surface area for van der Waals contacts, its increased size may lead to an unfavorable steric clash with the receptor, forcing a conformational change that weakens the overall interaction.

Extrapolating the Role of the Propyl Group:

Based on this trend, we can hypothesize the role of an N-propyl group. The propyl group is larger and more hydrophobic than both methyl and ethyl groups.

-

Enhanced Hydrophobic Interaction: If the hydrophobic pocket is sufficiently large and accommodating, the additional methylene unit of the propyl group (compared to ethyl) would allow for more extensive van der Waals contacts, potentially leading to a significant increase in binding affinity. The use of [3H]-(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine as a high-affinity radioligand in σ1 binding assays directly supports this possibility, indicating that the propyl group is well-tolerated and contributes to potent binding in this specific context.

-

Steric Hindrance and Selectivity: Conversely, if the pocket is sterically constrained, the propyl group would likely result in even lower affinity for the σ1 receptor than the ethyl group. However, this same steric bulk could be advantageous for selectivity, preventing the molecule from binding to other receptors with tighter binding sites.

This highlights a critical principle in drug design: the "optimal" alkyl chain length is highly dependent on the specific topology of the target receptor's binding site.

Experimental Methodologies: Quantifying Receptor Binding

To experimentally determine the binding affinity (Ki) of a compound with a propyl-piperidine-guanidine scaffold for a target like the σ1 receptor, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay for the σ1 Receptor

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound.

Materials:

-

Membrane Preparation: Guinea pig brain homogenate (a rich source of σ1 receptors).

-

Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand. Final concentration ~3-5 nM (near its Kd).

-

Non-specific Binding Agent: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).

-

Test Compound: The propyl-piperidine-guanidine derivative, serially diluted.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration System: Cell harvester and glass fiber filters (e.g., GF/B).

-

Scintillation Counter & Cocktail.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Preparation: Thaw membrane homogenates on ice. Prepare serial dilutions of the test compound, typically from 10⁻¹¹ M to 10⁻⁵ M. Prepare the radioligand solution.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Contains membrane homogenate and radioligand. This determines the maximum binding.

-

Non-Specific Binding (NSB): Contains membrane, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 10 µM Haloperidol). This measures binding to non-receptor components.

-

Competitive Binding: Contains membrane, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate, typically for 120 minutes at room temperature, to allow the binding to reach equilibrium[7].

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any residual unbound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-